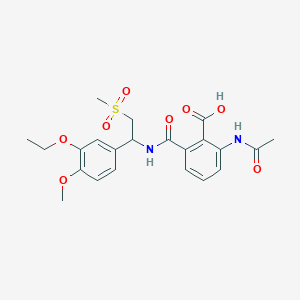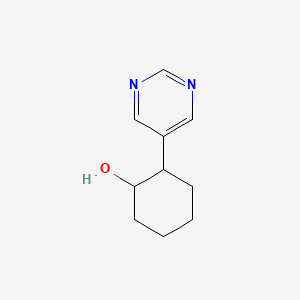![molecular formula C13H8F3NO2 B12314083 5-[2-(Difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid](/img/structure/B12314083.png)
5-[2-(Difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(Difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid: is an organic compound that features a difluoromethyl group attached to a pyridine ring, which is further connected to a fluorobenzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto the pyridine ring . The reaction conditions often require the presence of a catalyst, such as palladium or copper, and may involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-[2-(Difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may involve the use of nucleophiles or electrophiles, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-[2-(Difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs or therapeutic agents .
Medicine: In medicine, the compound’s unique properties make it a candidate for drug development. Researchers are exploring its potential as an anti-inflammatory, anti-cancer, or antimicrobial agent .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 5-[2-(Difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoromethyl group can enhance its binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
- 2-(Difluoromethyl)pyridine-4-boronic acid
- 5-(Difluoromethyl)pyridin-2-yl]methanamine oxalate
- 2-(Trifluoromethyl)pyridine-4-boronic acid
Comparison: Compared to similar compounds, 5-[2-(Difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid stands out due to its unique combination of the difluoromethyl group and the fluorobenzoic acid moiety. This combination enhances its chemical stability, reactivity, and potential biological activities .
Propriétés
Formule moléculaire |
C13H8F3NO2 |
|---|---|
Poids moléculaire |
267.20 g/mol |
Nom IUPAC |
5-[2-(difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid |
InChI |
InChI=1S/C13H8F3NO2/c14-10-2-1-7(5-9(10)13(18)19)8-3-4-17-11(6-8)12(15)16/h1-6,12H,(H,18,19) |
Clé InChI |
DQKYHHATFXTAAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CC(=NC=C2)C(F)F)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane](/img/structure/B12314001.png)
![N-[(dodecylsulfanyl)({[(4-methylphenyl)methyl]amino})methylidene]anilinium bromide](/img/structure/B12314005.png)
![N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride](/img/structure/B12314008.png)
![tert-butyl N-{[3,4-dimethylpyrrolidin-3-yl]methyl}carbamate, trans](/img/structure/B12314011.png)
![(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol](/img/structure/B12314039.png)
![4-[(Dimethylamino)methyl]-3-methoxyaniline](/img/structure/B12314047.png)




![4H,5H,6H,7H-[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B12314079.png)

![rac-(3R,4R)-4-[(1-phenyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine, cis](/img/structure/B12314089.png)
